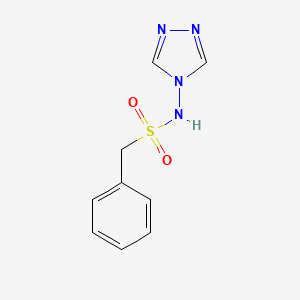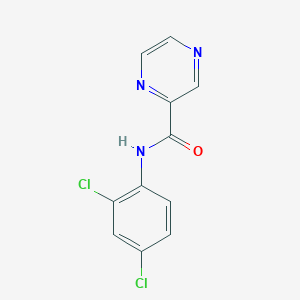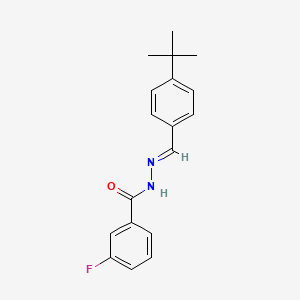
1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide, often involves regioselective reactions and the use of specific sulfonamidation techniques. For instance, the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction highlights the methodological approaches employed in the synthesis of such compounds, emphasizing the importance of selectivity, yield, and operational simplicity in these processes (Salinas-Torres et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for understanding their biological activity and chemical behavior. Studies involving X-ray crystallography and spectroscopic methods (FT-IR, UV-Vis, NMR) are instrumental in determining the configuration and conformation of these molecules, which directly impacts their reactivity and interaction with biological targets. For example, quantum mechanical calculations and spectroscopic investigations provide detailed insights into the molecular structure, including bond lengths, angles, and electronic properties, facilitating a deeper understanding of their chemical nature and potential applications (Govindasamy & Gunasekaran, 2015).
Applications De Recherche Scientifique
Environmental Monitoring and Effects
Polyfluoroalkyl Chemicals (PFCs) Exposure : Studies have documented widespread exposure to PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), across the general U.S. population. Changes in manufacturing practices have affected exposure levels, emphasizing the importance of monitoring environmental contaminants and their potential impact on public health (Calafat et al., 2007).
Indoor Air and Dust Contamination : Research on indoor air and dust has highlighted the presence of perfluorinated alkyl sulfonamides (PFASs), indicating indoor environments as significant sources of exposure to these compounds. This underscores the need for understanding the behavior of sulfonamides in indoor environments and their implications for human exposure (Shoeib et al., 2005).
Pharmacokinetics and Drug Safety
Nonlinear Pharmacokinetics : A study on CI-912, a compound with a sulfonamide group, in epileptic patients demonstrated nonlinear pharmacokinetics, which is crucial for optimizing dosing regimens and ensuring drug safety and efficacy (Wagner et al., 1984).
Sulfonamide Hypersensitivity Reactions : Research has indicated a significant association between slow acetylator phenotype and sulfonamide hypersensitivity reactions. This finding is essential for assessing patient risk factors and managing adverse drug reactions (Rieder et al., 1991).
Safety and Hazards
Orientations Futures
The future directions for research on 1-phenyl-N-4H-1,2,4-triazol-4-ylmethanesulfonamide could include further investigation of its potential anticancer activities and its mechanism of action. Additionally, more studies could be conducted to understand its safety profile and potential side effects .
Propriétés
IUPAC Name |
1-phenyl-N-(1,2,4-triazol-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c14-16(15,12-13-7-10-11-8-13)6-9-4-2-1-3-5-9/h1-5,7-8,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGHNMRMYUANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)
![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)
![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)
![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)


![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)